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Compound of Interest

Compound Name: Z-Glu(obzl)-osu

CAS No.: 67413-34-7

Cat. No.: B554463

Get Quote

CAS Registry Number: 34897-67-1 Molecular Formula:

Molecular Weight: 468.46 g/mol

Introduction & Structural Logic
Z-Glu(OBzl)-OSu is a heterobifunctional amino acid derivative used extensively in solution-

phase peptide synthesis. Its utility stems from the orthogonal reactivity of its three functional

zones:

N-Terminus Protection (Z/Cbz): Acid-stable, removed by hydrogenolysis (

).

Side-Chain Protection (OBzl): Protects the

-carboxylic acid; removed by hydrogenolysis or strong acids (HF/TFMSA).

C-Terminus Activation (OSu): An N-hydroxysuccinimide (NHS) ester that reacts selectively

with primary amines to form peptide bonds without additional coupling reagents.
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The spectroscopic data presented below is critical for confirming the integrity of the active ester

(OSu) moiety, which is moisture-sensitive and prone to hydrolysis.

Structural Visualization & NMR Assignment Logic
The following diagram correlates the chemical structure with specific spectroscopic signals.

Figure 1: Structural domains and diagnostic spectroscopic markers of Z-Glu(OBzl)-OSu.
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[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive method for assessing purity. The most critical quality attribute is the ratio

of the succinimide singlet (2.8 ppm) to the aromatic protons. A reduced integration value for the

succinimide signal indicates hydrolysis.

H NMR Data (400 MHz, DMSO- )
Solvent Note: DMSO-

is preferred over CDCl

for solubility and to prevent moisture-induced hydrolysis during acquisition.
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Chemical Shift
(

, ppm)

Multiplicity Integration Assignment
Structural
Insight

7.98 Doublet (d) 1H NH (Amide)

Carbamate NH,

couples with

-H.

7.30 – 7.40 Multiplet (m) 10H Ar-H (Phenyl)

Overlapping

signals from Z

(5H) and OBzl

(5H) groups.

5.11 Singlet (s) 2H
OBzl -CH

-

Benzylic

methylene of the

side chain ester.

5.04 Singlet (s) 2H
Z -CH

-

Benzylic

methylene of the

N-terminal

carbamate.

4.65 – 4.75 Multiplet (m) 1H -CH

Downfield shift

due to the

electron-

withdrawing OSu

group.

2.81 Singlet (s) 4H

OSu -CH

-CH

-

DIAGNOSTIC:

Symmetric

succinimide ring

protons. Loss of

this singlet

indicates

hydrolysis.

2.50 – 2.60 Multiplet (m) 2H -CH
Adjacent to the

side-chain ester.
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2.05 – 2.25 Multiplet (m) 2H -CH

Methylene bridge

in the glutamic

side chain.

C NMR Data (100 MHz, DMSO- )
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Chemical Shift (

, ppm)
Assignment

172.0
Side chain ester carbonyl (

-COOBzl)

170.3 Succinimide carbonyls (C=O)

168.5

Activated

-carbonyl (

-CO-OSu)

156.2 Carbamate carbonyl (Z-C=O)

136.0 – 137.0 Aromatic quaternary carbons (Ipso)

127.0 – 129.0 Aromatic CH carbons

66.0

Benzylic carbons (Z-CH

and OBzl-CH

)

52.5 -Carbon

29.8 -Carbon

26.5 -Carbon

25.6

Succinimide methylenes (CH

)

Infrared (IR) Spectroscopy
IR is a rapid "fingerprint" method to verify the presence of the active ester. The OSu group

displays a unique "triplet" or split-band pattern in the carbonyl region due to coupling between
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the ester and the imide carbonyls.

Key Absorption Bands (KBr Pellet / Nujol)
Wavenumber
(cmngcontent-ng-
c3932382896=""
_nghost-ng-
c102404335=""
class="inline ng-
star-inserted">

)

Functional Group Vibrational Mode Analysis

3300 – 3350 NH Stretch
Amide A band

(Carbamate).

1810 (w) C=O (OSu) Sym.[1][2][3] Stretch

Diagnostic: High-

frequency band

specific to cyclic

anhydrides/imides.

1780 (m) C=O (OSu)
Asym.[4][1][5][3]

Stretch

Diagnostic:

Characteristic of N-

hydroxysuccinimide

esters.

1740 (s) C=O (Ester) Stretch

Overlap of OBzl ester

and OSu ester

components.

1690 – 1700 C=O (Urethane) Stretch
Z-group carbamate

carbonyl (Amide I).

1520 – 1540 NH Bend Amide II band.

1200 – 1250 C-O-C Stretch Ester linkages.

690, 740 Ar-H Bend

Mono-substituted

benzene rings (Z and

OBzl).
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Technical Note: If the bands at 1810 and 1780 cm

are absent or replaced by a broad band at ~1710 cm

, the active ester has hydrolyzed to the free acid.

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and fragmentation pattern. Electrospray

Ionization (ESI) is the preferred soft ionization technique.

Expected Ions (ESI-MS, Positive Mode)
Exact Mass: 468.15

[M+H]

: 469.2 m/z (Base peak in clean samples)

[M+Na]

: 491.2 m/z (Common adduct)

[M+NH

]

: 486.2 m/z

Fragmentation Pattern (MS/MS)
Loss of OSu: [M+H]

Mass 354 (Loss of 115 Da, HOSu). This confirms the lability of the active ester.

Loss of Z-group: Cleavage of the benzyl carbamate often yields tropylium ions (m/z 91).

Experimental Workflow: Synthesis & QC
To generate valid spectroscopic data, the compound must be synthesized and purified correctly

to remove byproducts like Dicyclohexylurea (DCU).
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Figure 2: Synthesis and Purification Workflow for High-Purity Z-Glu(OBzl)-OSu.
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Protocol for Analytical Sample Preparation
NMR: Dissolve 5-10 mg of Z-Glu(OBzl)-OSu in 0.6 mL of DMSO-

. Ensure the tube is dry. Run immediately to prevent hydrolysis by trace water in the solvent.

IR: Mix 1-2 mg of sample with ~100 mg dry KBr. Grind finely and press into a transparent

pellet. Alternatively, use ATR (Attenuated Total Reflectance) on the neat powder.
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Storage: Store the reference standard at -20°C under desiccant. Warm to room temperature

before opening to prevent condensation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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